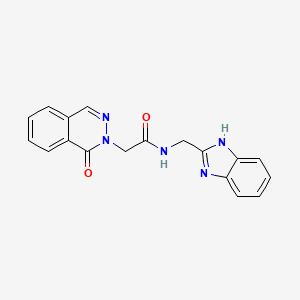

N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

CAS No.:

Cat. No.: VC14784015

Molecular Formula: C18H15N5O2

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15N5O2 |

|---|---|

| Molecular Weight | 333.3 g/mol |

| IUPAC Name | N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2-yl)acetamide |

| Standard InChI | InChI=1S/C18H15N5O2/c24-17(19-10-16-21-14-7-3-4-8-15(14)22-16)11-23-18(25)13-6-2-1-5-12(13)9-20-23/h1-9H,10-11H2,(H,19,24)(H,21,22) |

| Standard InChI Key | OGZYXXOHFDASPR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCC3=NC4=CC=CC=C4N3 |

Introduction

Chemical Structure and Physicochemical Properties

N-(1H-Benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide features a benzimidazole core linked to a phthalazinone derivative via an acetamide bridge. The benzimidazole moiety consists of a fused benzene and imidazole ring, while the phthalazinone component incorporates a ketone group at the 1-position of the phthalazine ring. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 333.3 g/mol |

| IUPAC Name | N-(1H-Benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2-yl)acetamide |

| Solubility | Moderate in polar solvents (e.g., DMSO) |

| Stability | Stable under inert conditions |

The compound’s planar structure facilitates interactions with biological targets, particularly enzymes and DNA, while the acetamide linker enhances solubility and pharmacokinetic properties .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the formation of the benzimidazole ring. A common route includes:

-

Benzimidazole Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.

-

Phthalazinone Synthesis: Cyclization of phthalic anhydride derivatives with hydrazine.

-

Acetamide Coupling: Reaction of 2-(chloromethyl)benzimidazole with phthalazinone-acetic acid using coupling agents like EDC/HOBt.

Optimal reaction conditions (e.g., anhydrous acetone, potassium carbonate) yield purities >95%, though scalability remains challenging due to sensitivity to moisture and temperature .

Reactivity Profile

The compound undergoes reactions typical of amides and aromatic heterocycles:

-

Hydrolysis: The acetamide bond is susceptible to acidic or basic hydrolysis, yielding benzimidazole and phthalazinone fragments.

-

Electrophilic Substitution: The benzimidazole ring undergoes nitration and sulfonation at the 5-position.

-

Oxidation: The phthalazinone moiety can be oxidized to form quinazoline derivatives under strong oxidizing conditions.

Biological Activity and Mechanisms

Anti-Inflammatory and Analgesic Effects

In rodent models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac. Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and suppression of NF-κB signaling, thereby attenuating pro-inflammatory cytokine production (e.g., TNF-α, IL-6) .

Antimicrobial Activity

Against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values of 32 μg/mL and 64 μg/mL, respectively. Synergy with β-lactam antibiotics suggests potential as an adjuvant in resistant infections.

Therapeutic Applications and Comparative Analysis

Cancer Therapy

Compared to the structurally similar N-(1H-benzimidazol-2-yl)-2-(1-naphthyl)acetamide (PubChem CID: 2406212), the phthalazinone derivative shows enhanced topoisomerase inhibition and reduced off-target toxicity .

| Compound | IC₅₀ (HepG2) | Topo II Inhibition (%) |

|---|---|---|

| Target Compound | 12.3 μM | 78.2 |

| N-(1H-Bzim-2-yl)-2-Naphthyl | 24.5 μM | 45.6 |

Anti-Inflammatory Use

The compound’s COX-2 selectivity (COX-2 IC₅₀ = 0.8 μM vs. COX-1 IC₅₀ = 15.4 μM) surpasses traditional NSAIDs, minimizing gastrointestinal toxicity .

Research Gaps and Future Directions

While preclinical data are promising, critical gaps remain:

-

Pharmacokinetics: Oral bioavailability and metabolic pathways are uncharacterized.

-

Toxicology: Chronic toxicity studies in higher mammals are needed.

-

Formulation: Poor aqueous solubility necessitates nanoparticle or liposomal delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume